2-(Azepane-1-carbothioylsulfanyl)-propionic acid
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Overview
Description
2-(Azepane-1-carbothioylsulfanyl)-propionic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an azepane ring, a carbothioylsulfanyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepane-1-carbothioylsulfanyl)-propionic acid typically involves the reaction of azepane with carbon disulfide and a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbothioylsulfanyl group. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepane-1-carbothioylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines or alkoxides; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azepane-1-carbothioylsulfanyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azepane-1-carbothioylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbothioylsulfanyl)-propionic acid
- 2-(Morpholine-1-carbothioylsulfanyl)-propionic acid
- 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid
Uniqueness
2-(Azepane-1-carbothioylsulfanyl)-propionic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-(azepane-1-carbothioylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFJAREUQGZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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